Tert-butyl 4-formylthiazol-2-ylcarbamate
CAS No.: 494769-34-5
Cat. No.: VC21111400
Molecular Formula: C9H12N2O3S
Molecular Weight: 228.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 494769-34-5 |
---|---|
Molecular Formula | C9H12N2O3S |
Molecular Weight | 228.27 g/mol |
IUPAC Name | tert-butyl N-(4-formyl-1,3-thiazol-2-yl)carbamate |
Standard InChI | InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h4-5H,1-3H3,(H,10,11,13) |
Standard InChI Key | WJJQIZYBOFGKLA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=NC(=CS1)C=O |
Canonical SMILES | CC(C)(C)OC(=O)NC1=NC(=CS1)C=O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Tert-butyl 4-formylthiazol-2-ylcarbamate is known by several synonyms in scientific literature and chemical databases. It is classified as a carbamate, specifically a tert-butyl carbamate derivative of a 2-amino-4-formylthiazole. The compound's identity is well-established through various identification parameters as shown in Table 1.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
CAS Registry Number | 494769-34-5 |
Molecular Formula | C₉H₁₂N₂O₃S |
Molecular Weight | 228.27 g/mol |
PubChem CID | 23138686 |
IUPAC Name | tert-butyl N-(4-formyl-1,3-thiazol-2-yl)carbamate |
Common Synonyms | N-Boc-2-amino-4-formylthiazole, 2-(Boc-amino)thiazole-4-carboxaldehyde |
InChIKey | WJJQIZYBOFGKLA-UHFFFAOYSA-N |
The compound was first registered in chemical databases in December 2007, with updates to its chemical information continuing through 2025, indicating ongoing research interest in this molecule .
Structural Features
The molecular structure of tert-butyl 4-formylthiazol-2-ylcarbamate consists of a five-membered thiazole heterocycle with three key functional groups: a formyl group (CHO) at position 4, a nitrogen atom at position 3, and a carbamate-protected amino group at position 2. The tert-butyloxycarbonyl (Boc) protecting group is attached to the 2-amino position of the thiazole ring, creating a carbamate linkage. This structural arrangement contributes significantly to the compound's chemical reactivity and biological properties.
The thiazole ring contains a sulfur atom and a nitrogen atom, which contribute to the aromatic character of the molecule. The formyl group at position 4 provides a reactive site for various chemical transformations, making this compound particularly valuable as a synthetic intermediate .
Physical and Chemical Properties
Chemical Structure Representation
The chemical structure can be represented through various notation systems that are essential for database searching and chemical communication. The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is CC(C)(C)OC(=O)NC1=NC(=CS1)C=O, which provides a linear representation of its two-dimensional structure. The Standard InChI notation, InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h4-5H,1-3H3,(H,10,11,13), encodes the structural information in a format that allows for precise identification across different chemical databases.
Chemical Reactivity
The compound's reactivity is primarily determined by three functional groups:
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The formyl group at position 4 of the thiazole ring, which can undergo typical aldehyde reactions including oxidation, reduction, and condensation reactions.
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The carbamate group (Boc-protected amine), which can be cleaved under acidic conditions to reveal the free amine.
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The thiazole ring itself, which can participate in various heterocyclic reactions.
These reactive sites make tert-butyl 4-formylthiazol-2-ylcarbamate a versatile building block for the synthesis of more complex structures, particularly in the development of bioactive compounds and pharmaceutical intermediates .
Synthesis Methods
Alternative Synthesis
An alternative synthetic route mentioned in the chemical database information involves the oxidation of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester to obtain the desired aldehyde functionality. This transformation likely employs standard oxidizing agents such as Dess-Martin periodinane, pyridinium chlorochromate (PCC), or TEMPO-mediated oxidation systems .
The N-tert-butyloxycarbonylation step, which introduces the Boc protecting group, can be performed using environmentally friendly conditions. Research indicates that glycerol can be used as a green solvent for this transformation, potentially providing a more sustainable approach to synthesizing this and related compounds .
Biological Activity and Applications
Role in Synthetic Chemistry
Tert-butyl 4-formylthiazol-2-ylcarbamate serves as an important building block in organic synthesis. The presence of the formyl group allows for various condensation reactions, including aldol reactions, Wittig reactions, and reductive aminations. These transformations can lead to more complex molecules with potential applications in pharmaceutical development.
The Boc-protected amine functionality provides a protected reactive site that can be selectively deprotected under acidic conditions when needed in multi-step synthesis pathways. This selective reactivity makes the compound particularly valuable in the synthesis of peptide mimetics and other biologically relevant molecules .
Supplier | Product Number | Package Size | Approximate Price (USD) | Purity |
---|---|---|---|---|
Toronto Research Chemicals | F701455 | 250 mg | $85 | Research grade |
Biosynth Carbosynth | FB154122 | 500 mg | $90 | Research grade |
Biosynth Carbosynth | FB154122 | 1 g | $153 | Research grade |
AK Scientific | W6505 | 1 g | $192 | Research grade |
Biosynth Carbosynth | FB154122 | 2 g | $266 | Research grade |
These pricing data, collected from chemical suppliers, indicate the relative value of the compound in research contexts. Bulk quantities may be available at negotiated prices for larger-scale applications .
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